1-(4-Chlorophenyl)ethanone oxime, commonly known as 4'-chloroacetophenone oxime, is a halogenated aromatic ketoxime widely procured as a stable, highly crystalline building block for advanced organic synthesis . Featuring a para-chloro substituted phenyl ring, it serves as a critical intermediate for the production of N-substituted amides via the Beckmann rearrangement, as well as a precursor for complex nitrogen-containing heterocycles like isoquinolines [1]. For industrial and pharmaceutical buyers, the compound is defined by its excellent thermal stability, high processability during scale-up, and the dual utility of its chloro-substituent, which modulates electronic reactivity while providing a reliable structural handle for downstream transition-metal cross-coupling[2].
Substituting 1-(4-Chlorophenyl)ethanone oxime with its unsubstituted counterpart (acetophenone oxime) or electron-donating analogs (such as 4-methoxyacetophenone oxime) fundamentally alters both physical handling and chemical reactivity [1]. Physically, unsubstituted acetophenone oxime possesses a significantly lower melting point (~58–60 °C), making it prone to clumping and partial melting in warm industrial environments, whereas the 4-chloro derivative remains a stable, free-flowing solid . Chemically, the para-chloro group exerts a specific electronic influence that dictates migratory aptitude in Beckmann rearrangements and enhances regioselectivity in C-H activation pathways [2]. Furthermore, replacing the chloro-substituent eliminates the critical aryl-halide bond required for subsequent palladium-catalyzed cross-coupling reactions, prematurely truncating the synthetic utility of the resulting intermediates [1].
For bulk procurement and industrial handling, the physical state of a precursor is critical. 1-(4-Chlorophenyl)ethanone oxime exhibits a melting point of 96–99 °C, ensuring it remains a stable, free-flowing crystalline solid under standard storage and transport conditions. In contrast, the unsubstituted baseline, acetophenone oxime, melts at a significantly lower 58–60 °C, increasing the risk of clumping or fusing in warm environments .
| Evidence Dimension | Melting Point |
| Target Compound Data | 96–99 °C |
| Comparator Or Baseline | 58–60 °C (Acetophenone oxime) |
| Quantified Difference | ~38 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Ensures material stability and prevents clumping during bulk transport and storage, streamlining weighing and automated handling in industrial settings.
In transition-metal catalyzed cyclizations, the para-substituent heavily influences conversion efficiency. During the ruthenium-catalyzed highly regioselective cyclization of o-methyl ketoximes with 1-phenyl-1-propyne, the o-methyl 4-chloroacetophenone oxime derivative achieved a 73% yield of the corresponding isoquinoline [1]. Under identical conditions, the electron-donating o-methyl 4-methoxyacetophenone oxime comparator yielded only 69%[1].
| Evidence Dimension | Isolated Yield of Isoquinoline Derivative |
| Target Compound Data | 73% yield |
| Comparator Or Baseline | 69% yield (4-methoxyacetophenone oxime derivative) |
| Quantified Difference | 4% absolute yield increase |
| Conditions | [{RuCl2(p-cymene)}2] catalyst, NaOAc, MeOH, 100 °C, 16 h |
Provides higher conversion efficiency in complex C-H activation workflows while retaining a valuable halogen handle for downstream functionalization.
A key metric for industrial precursor selection is the ability to maintain high yields upon scale-up. When 4-chloroacetophenone oxime was subjected to NaNO2/Amberlyst-15 catalyzed aerobic oxidative deoximation, scaling the reaction 50-fold (from 1 mmol to 50 mmol, 8.45 g) resulted in an isolated yield of 92–95% [1]. This demonstrates exceptional process robustness and minimal byproduct formation at scale compared to more sensitive oxime substrates [1].
| Evidence Dimension | Scale-Up Isolated Yield |
| Target Compound Data | 92–95% yield at 50 mmol scale |
| Comparator Or Baseline | Standard 1 mmol laboratory baseline |
| Quantified Difference | Yield maintained >92% despite 50x scale increase |
| Conditions | NaNO2 catalyst, Amberlyst-15, CH3CN/H2O, room temperature |
Proves the compound's high robustness and reproducibility in scaled-up deprotection protocols, reducing risk in process chemistry.
The efficiency of synthesizing the oxime intermediate directly impacts the cost of goods for downstream active pharmaceutical ingredients (APIs). In the synthesis of precursors for N-aryl N'-hydroxyguanidine NO-donors, 4-chloroacetophenone oxime was obtained in 75% yield from its parent ketone[1]. In contrast, the 4-methoxyacetophenone oxime comparator was isolated in only 65% yield under the same synthetic methodology [1].
| Evidence Dimension | Oxime Synthesis Yield from Ketone |
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 65% yield (4-methoxyacetophenone) |
| Quantified Difference | 10% absolute yield increase |
| Conditions | Condensation with hydroxylamine hydrochloride |
Higher upstream conversion efficiency reduces raw material waste and lowers the overall manufacturing cost for complex pharmaceutical intermediates.
Directly leveraging its superior 73% yield in Ru-catalyzed cyclizations, this compound is the optimal choice for synthesizing substituted isoquinolines where the preserved aryl-chloride bond is required for subsequent cross-coupling [1].
Due to its proven ability to maintain 92–95% yields at the 50 mmol scale, it serves as a highly reliable, robust model substrate for industrial chemists optimizing aerobic oxidative deoximation processes [2].
Benefiting from a 10% higher upstream synthesis yield compared to methoxy analogs, it is a highly cost-effective intermediate for producing NO-donor APIs targeting nitric oxide synthase (NOS) pathways [3].
Its high melting point (96–99 °C) ensures free-flowing bulk handling, making it the preferred precursor over low-melting unsubstituted oximes for the large-scale synthesis of 4-chloroacetanilide and related derivatives .